Synthesis and Characterization of Difluoro Atorvastatin Calcium Salt
Synthesis and Characterization of Difluoro Atorvastatin Calcium Salt
Technical Guide | Version 1.0
Abstract
This technical guide details the synthesis, purification, and characterization of Difluoro Atorvastatin Calcium Salt (also known as Atorvastatin EP Impurity C or Atorvastatin Related Compound C).[1] Unlike the active pharmaceutical ingredient (API) Atorvastatin, which contains a single 4-fluorophenyl moiety at the pyrrole C2 position, this analog possesses 4-fluorophenyl groups at both the C2 and C3 positions. This compound serves as a critical reference standard for impurity profiling in regulatory compliance (ICH Q3A/B) and provides insights into Structure-Activity Relationships (SAR) regarding HMG-CoA reductase inhibition.[1][2][3]
Introduction & Molecule Profile
In the industrial synthesis of Atorvastatin, strict control of starting materials is required to prevent the formation of structural analogs. The "Difluoro" analog typically arises when 4-fluorobenzaldehyde is inadvertently used in place of benzaldehyde during the construction of the 1,4-diketone intermediate, or when cross-contamination occurs during the Stetter reaction.
Chemical Identity
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Common Name: Difluoro Atorvastatin; Atorvastatin EP Impurity C
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IUPAC Name: Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate (2:1)[1][2][3]
Retrosynthetic Analysis
The synthesis follows a convergent Paal-Knorr pyrrole synthesis pathway, mirroring the commercial route for Atorvastatin but utilizing a modified 1,4-diketone.
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Target Molecule: Difluoro Atorvastatin Calcium.[1]
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Disconnection: Pyrrole ring formation.
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Key Intermediates:
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Fragment A (Amine): (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (commonly referred to as TBIN or ATS-7).[1][2][3]
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Fragment B (Diketone): 1,4-bis(4-fluorophenyl)-2-isopropyl-3-phenyl-butane-1,4-dione derivative.[1][2][3] Specifically: 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-(4-fluorophenyl)-β-phenylbenzenebutanamide ?
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Correction: The "Difluoro" analog has 4-F-Phenyl at C2 and C3.[1][2][3][5] The Amide N-phenyl remains unsubstituted.[2][3]
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Correct Fragment B: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenyl-β-(4-fluorophenyl)benzenebutanamide.[1][2][3]
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Synthetic Pathway Diagram
Caption: Convergent synthesis of Difluoro Atorvastatin via modified Stetter and Paal-Knorr protocols.
Detailed Experimental Protocols
Step 1: Synthesis of the Bis-Fluoro 1,4-Diketone
This is the critical deviation from the standard Atorvastatin process. Both the Knoevenagel acceptor and the Stetter donor must be derived from 4-fluorobenzaldehyde.[3]
Reagents:
Protocol:
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Knoevenagel Condensation: Charge a reactor with 4-methyl-3-oxo-N-phenylpentanamide (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), piperidine (0.05 eq), and acetic acid (0.05 eq) in isopropanol. Heat to reflux with azeotropic water removal.[1][7][8] Crystallize the resulting benzylidene intermediate (Intermediate A).
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Stetter Reaction: Dissolve Intermediate A (1.0 eq) and a second portion of 4-fluorobenzaldehyde (1.1 eq) in anhydrous ethanol.
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Add the thiazolium catalyst (0.2 eq) and TEA (0.5 eq).
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Heat to 70–80°C under nitrogen for 12–16 hours.
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Workup: Cool to 20°C. The product often precipitates. Filter, wash with cold ethanol, and dry.[1] If oil forms, extract with ethyl acetate and recrystallize from methanol.[1]
Step 2: Paal-Knorr Condensation
Formation of the pyrrole core using the chiral amine side chain.[6]
Reagents:
Protocol:
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Combine Diketone (1.0 eq) and TBIN Amine (1.1 eq) in the solvent mixture.[1]
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Add Pivalic acid (0.5 eq).
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Reflux with a Dean-Stark trap to remove water.[1][2][3][6] Reaction time: 24–48 hours.[1]
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Monitoring: Monitor by HPLC for the disappearance of the diketone.
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Workup: Wash the organic layer with NaHCO₃ (aq) to remove pivalic acid.[1] Evaporate solvent to yield the Protected Difluoro Atorvastatin (Acetonide tert-butyl ester).[1][2]
Step 3: Deprotection and Calcium Salt Formation
Protocol:
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Acetonide Cleavage: Dissolve the protected intermediate in Methanol/THF. Add 1N HCl (aq) and stir at 40°C until the acetonide and tert-butyl ester are cleaved (monitored by HPLC). Note: Some protocols use separate steps for ketal and ester hydrolysis.
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Saponification: Adjust pH to >12 using NaOH. Stir to form the Sodium Salt.
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Extraction: Wash the aqueous sodium salt solution with MTBE to remove neutral impurities.
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Salt Formation: Heat the aqueous solution to 50°C. Slowly add Calcium Acetate (0.55 eq dissolved in water).
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Precipitation: The Calcium salt precipitates as a white solid. Cool to RT, filter, and wash copiously with water.[1]
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Drying: Vacuum dry at 40–45°C.
Characterization & Data Analysis
Spectroscopic Profile
| Technique | Parameter | Expected Observation (Difluoro Analog) | Contrast with Standard Atorvastatin |
| 1H NMR | Aromatic Region (6.8–7.5 ppm) | Integration of signals will show 8 protons with F-coupling patterns (two 4-F-phenyl rings) vs 5 protons for unsubstituted phenyl.[1][2][3] | Standard has only 4 protons on the F-phenyl ring; the C3-phenyl is a multiplet (5H).[2][3] |
| 19F NMR | Chemical Shift | Two distinct signals (approx -110 to -115 ppm).[1][2][3] | Standard has only one signal (~ -113 ppm).[1][2][3] |
| Mass Spec | ESI (+) m/z | 577.2 (Free Acid, [M+H]+) | Standard Free Acid is 559.2 .[1][2] Shift of +18 Da (F replaces H). |
| IR | Fingerprint | C-F stretch bands intensified at 1220 cm⁻¹.[1] | Less intense C-F stretching.[1] |
HPLC Method for Impurity Profiling
To separate the Difluoro impurity from Atorvastatin, a gradient method is required due to their structural similarity.
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Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
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Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
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Gradient: 40% B to 90% B over 25 minutes.
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Detection: UV at 244 nm.[1]
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Retention: The Difluoro analog is more lipophilic (two F atoms) and typically elutes after Atorvastatin (RRT ~ 1.1 - 1.2).[1][2][3]
Quality Control & Stability
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Limit of Detection (LOD): Typically < 0.05% by area normalization.[1][2]
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Stability: Similar to Atorvastatin Calcium; sensitive to heat and moisture. Store at 2–8°C in tight containers.
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Toxicity: As a close structural analog, it likely possesses HMG-CoA reductase inhibitory activity, but its safety profile is not established for human use.[1][2] It is strictly for R&D and QC use.
References
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PubChem. Difluoro Atorvastatin Calcium Salt | C66H66CaF4N4O10.[1] National Library of Medicine. Available at: [Link][1][2][3]
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Veeprho Pharmaceuticals. Atorvastatin Related Compound C (Ca Salt) Data Sheet. Available at: [Link][1][2][3]
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European Patent Office. Preparation of an atorvastatin intermediate using a Paal-Knorr condensation (EP1861364).[1][2][3] Available at:
-
Rasayan Journal of Chemistry. Potential Process Related Substance of Atorvastatin Calcium: Identification, Synthesis and Characterization. Vol 17, No 4, 2024. Available at: [Link]
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